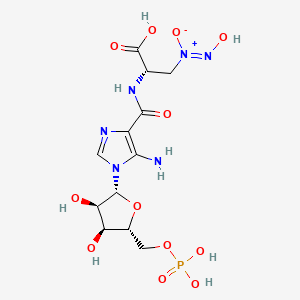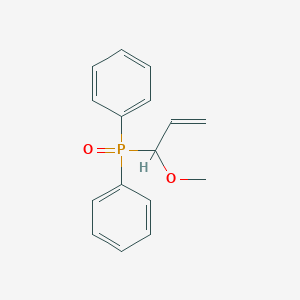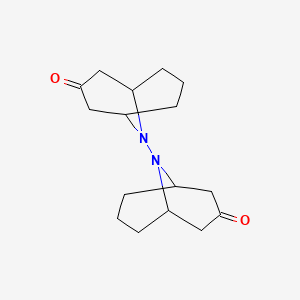
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is a complex organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydro-nicotinamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- typically involves multi-step organic reactions. The starting materials often include nicotinamide derivatives and methoxy-substituted aromatic compounds. Common synthetic routes may involve:
Condensation Reactions: Combining nicotinamide with methoxy-substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the dihydro form.
Oxidation Reactions: Oxidizing specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully reduced nicotinamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler derivative with well-known biological activities.
1,4-Dihydro-Nicotinamide: Lacks the methoxy groups and has different chemical properties.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
| 80357-46-6 | |
Formule moléculaire |
C24H26N2O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C24H26N2O6/c1-14-11-20(27)23(24(28)25-18-12-16(29-3)7-9-21(18)31-5)15(2)26(14)19-13-17(30-4)8-10-22(19)32-6/h7-13H,1-6H3,(H,25,28) |
Clé InChI |
AWRIZEHFKOYTEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(N1C2=C(C=CC(=C2)OC)OC)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)



![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
